2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound It features a unique structure that includes a chlorophenyl group, a methoxyethyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of 4-chlorophenyl isocyanate with 2-methoxyethylamine to form the imidazolidinone core.
Acylation Reaction: The imidazolidinone core is then acylated with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and pain receptors.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide: shares similarities with other imidazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and dimethoxyphenyl groups contributes to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C22H24ClN3O6 |
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Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H24ClN3O6/c1-30-9-8-25-19(21(28)26(22(25)29)16-6-4-14(23)5-7-16)13-20(27)24-15-10-17(31-2)12-18(11-15)32-3/h4-7,10-12,19H,8-9,13H2,1-3H3,(H,24,27) |
InChI Key |
HDQULEHQCZDUKW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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